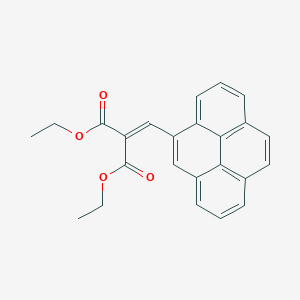

Diethyl 2-(4-pyrenylmethylene)malonate

Description

Diethyl 2-(4-pyrenylmethylene)malonate is a malonate ester derivative featuring a pyrenylmethylene substituent at the 2-position of the malonate core. These compounds are typically synthesized via Knoevenagel condensation, where diethyl malonate reacts with aldehydes or ketones under acidic or basic conditions . Pyrenyl-based derivatives are of interest due to their extended π-conjugation, which may enhance photophysical properties for applications in materials science or bioimaging.

Properties

Molecular Formula |

C24H20O4 |

|---|---|

Molecular Weight |

372.4g/mol |

IUPAC Name |

diethyl 2-(pyren-4-ylmethylidene)propanedioate |

InChI |

InChI=1S/C24H20O4/c1-3-27-23(25)20(24(26)28-4-2)14-18-13-17-9-5-7-15-11-12-16-8-6-10-19(18)22(16)21(15)17/h5-14H,3-4H2,1-2H3 |

InChI Key |

AZZRMUPKOPZIBB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3)C(=O)OCC |

Canonical SMILES |

CCOC(=O)C(=CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares diethyl 2-(4-pyrenylmethylene)malonate with analogous malonate esters, focusing on synthetic methods , physicochemical properties , and reactivity .

Substituent-Dependent Reactivity

- Diethyl 2-(Pyridin-2-ylmethylene)malonate () :

Reacts with benzyne via dipolar cycloaddition to form pyrido[1,2-a]indole derivatives in high yields. This highlights the electron-withdrawing effect of the pyridyl group, which enhances electrophilicity at the methylene position . - Diethyl 2-((4-Chlorophenylamino)methylene)malonate (): The chloro substituent increases electrophilicity, facilitating nucleophilic attacks in Michael addition reactions. This compound is used in synthesizing heterocycles like imidazoquinolines .

- Dimethyl 2-(4-Methylbenzylidene)malonate (): The methyl group on the benzylidene ring stabilizes the crystal lattice via C–H···O interactions, resulting in a monoclinic crystal system (space group P21/c) with density 1.248 Mg/m³ .

Physicochemical Properties

Key Observations :

- Electron-withdrawing groups (e.g., Cl, Br) lower melting points and enhance reactivity in cycloaddition reactions.

- Bulky substituents (e.g., benzyloxy) improve thermal stability and photophysical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.